

Atrasentan Hydrochloride in Oncology: A Comparative Guide to Combination Therapies

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Compound of Interest

Compound Name: *Atrasentan Hydrochloride*

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Atrasentan, a selective endothelin-A (ETA) receptor antagonist, has been investigated as a potential anti-cancer agent due to its role in tumor proliferation, apoptosis, and angiogenesis.[1] [2] Preclinical studies have demonstrated that combining Atrasentan with cytotoxic agents can enhance anti-tumor activity.[3] This guide provides a comparative overview of **Atrasentan Hydrochloride** in combination with other therapies in oncology research, presenting key experimental data, detailed methodologies, and visual representations of the underlying biological pathways.

Performance in Combination Clinical Trials

Clinical trials have explored the safety and efficacy of Atrasentan in combination with various cancer treatments. Below is a summary of key findings from studies in metastatic renal cell carcinoma (mRCC), platinum-resistant recurrent ovarian cancer, and advanced non-small cell lung cancer (NSCLC).

Trial	Cancer Type	Combination Therapy	Key Efficacy Results	Common Grade 3/4 Toxicities (>10%)
Phase I[4]	Metastatic Renal Cell Carcinoma	Atrasentan + IFN- α	Median Overall Survival (OS): 17.3 months; 1 partial response (3.1%)	Not specified as dose-limiting
Phase I/II[3]	Platinum-Resistant Recurrent Ovarian Cancer	Atrasentan + Pegylated Liposomal Doxorubicin	Not specified	Not specified
Phase I/II[1][2]	Advanced Non-Small Cell Lung Cancer	Atrasentan + Paclitaxel + Carboplatin	Response Rate: 18.2%; Progression-Free Survival: 4.2 months; Median OS: 10.6 months	Lymphopenia (22.7%), Neutropenia (20.5%), Dyspnea (11.4%), Hyperglycemia (11.4%)

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of research findings. The following sections outline the protocols for the key clinical trials cited.

Atrasentan and IFN- α in Metastatic Renal Cell Carcinoma

This Phase I study evaluated the safety and tolerance of interferon-alpha (IFN- α) in combination with Atrasentan in untreated metastatic renal cell carcinoma.[4]

- Patient Population: Untreated metastatic renal cell carcinoma patients.[4]
- Treatment Regimen:

- IFN- α : 9MU administered subcutaneously three times a week.[4]
- Atrasentan: Dose escalation from 2.5 mg, 5 mg, to 10 mg orally once daily. Atrasentan was initiated two weeks after the first IFN- α administration.[4]
- Study Design: A standard 3+3 dose-escalation design was used. Dose-limiting toxicity (DLT) was defined as grade 3/4 adverse events (excluding nausea, vomiting, and fever) occurring within the first four weeks of combination therapy. The 10 mg cohort was expanded to further assess efficacy and pharmacodynamics.[4]

Atrasentan and Pegylated Liposomal Doxorubicin in Ovarian Cancer

This Phase 1/2 study investigated the feasibility and toxicity of adding Atrasentan to pegylated liposomal doxorubicin (PLD) in patients with progressive, platinum- and paclitaxel-refractory ovarian cancer.[3]

- Patient Population: Patients with progressive ovarian cancer, refractory to platinum and paclitaxel.[3]
- Treatment Regimen:
 - Pegylated Liposomal Doxorubicin (PLD): Dose not specified.
 - Atrasentan: Increasing doses up to a maximum of 10 mg/day.[3]
- Study Design: The study consisted of a Phase 1 dose-escalation period to determine the maximum tolerated dose of Atrasentan in combination with PLD, followed by a Phase 2 period to evaluate the response in an expanded cohort.[3]

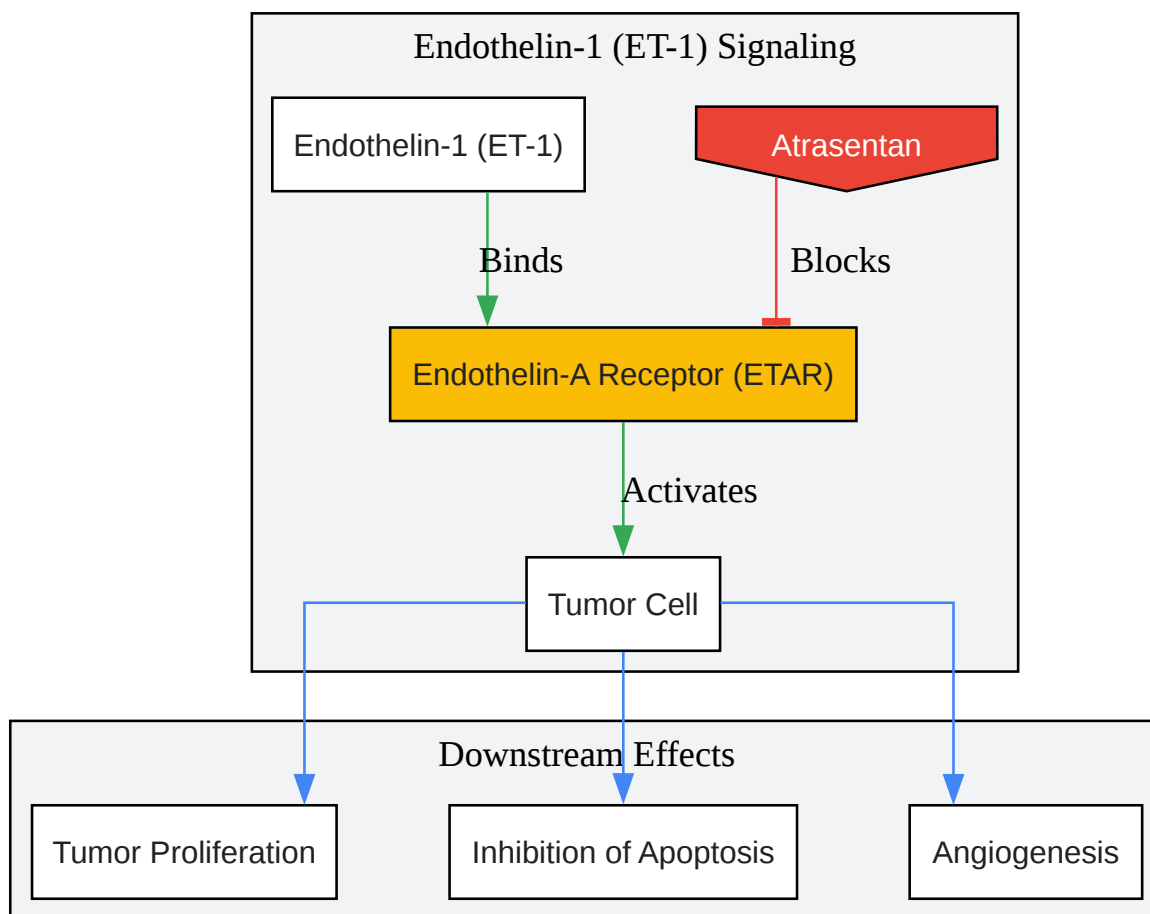
Atrasentan with Paclitaxel and Carboplatin in Non-Small Cell Lung Cancer

This Phase I/II study was designed to assess the safety and efficacy of Atrasentan in combination with paclitaxel and carboplatin as a first-line therapy in advanced NSCLC.[1][2]

- Patient Population: Chemonaive patients with stage IIIB (with malignant pleural effusion) or IV non-small cell lung cancer.[\[1\]](#)[\[2\]](#)
- Treatment Regimen:
 - Paclitaxel: 225 mg/m² administered on day 1 of a 3-week cycle.[\[1\]](#)[\[2\]](#)
 - Carboplatin: Area under the curve (AUC) of 6, administered on day 1 of a 3-week cycle.[\[1\]](#)[\[2\]](#)
 - Atrasentan: A fixed dose of 10 mg orally once daily, administered continuously starting on day 4 of the first cycle.[\[1\]](#)[\[2\]](#)
- Study Design: The study evaluated toxicity using the National Cancer Institute Common Toxicity Criteria version 2.0 and response using the Response Evaluation Criteria in Solid Tumors (RECIST). Paclitaxel clearance was calculated during the first two cycles (before and after Atrasentan initiation) in the initial 10 patients to assess for pharmacokinetic interactions.[\[1\]](#)[\[2\]](#)

Signaling Pathway and Experimental Workflow

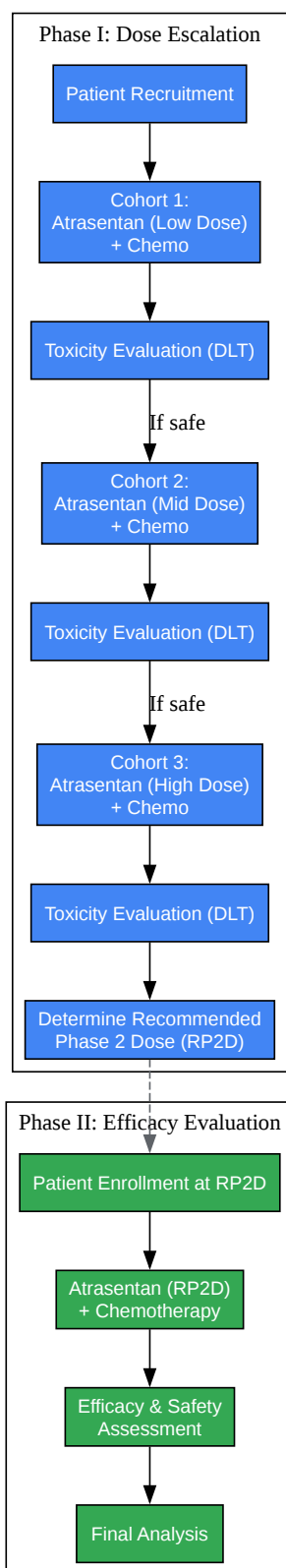
The therapeutic effect of Atrasentan in oncology is attributed to its antagonism of the endothelin-A (ETA) receptor, which is involved in tumor growth, proliferation, and angiogenesis.[\[1\]](#)[\[2\]](#)[\[4\]](#)



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Caption: Atrasentan blocks ET-1 binding to ETAR, inhibiting downstream tumor effects.

The following diagram illustrates a typical workflow for a Phase I/II clinical trial of Atrasentan in combination with chemotherapy.



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Caption: Workflow of a Phase I/II Atrasentan combination therapy trial.

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